molecular formula C28H40O9 B1632537 Glaucogenin C mono-D-thevetoside CAS No. 849201-84-9

Glaucogenin C mono-D-thevetoside

Katalognummer: B1632537
CAS-Nummer: 849201-84-9
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: KBZJWPGSJWUHPT-FJUGQGNPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glaucogenin C mono-D-thevetoside can be isolated from the roots of Cynanchum stauntonii . The extraction process involves the use of solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol . The detailed synthetic routes and reaction conditions for the industrial production of this compound are not widely documented, but the isolation from natural sources remains the primary method.

Analyse Chemischer Reaktionen

Glycosylation and Hydrolysis

Steroidal glycosides, including Glaucogenin C mono-D-thevetoside, are composed of a steroid aglycone linked to a sugar moiety via glycosidic bonds. The primary chemical reactions involve glycosylation (formation of the glycosidic bond) and hydrolysis (cleavage of the bond).

  • Glycosylation :

    • Formation involves the transfer of a sugar unit (e.g., D-thevetose) to the steroid aglycone via an enzyme-catalyzed process.

    • The bond is typically an α- or β-glycosidic linkage, depending on the stereochemistry at the anomeric carbon .

  • Hydrolysis :

    • Acidic or enzymatic hydrolysis cleaves the glycosidic bond, releasing the aglycone and sugar moieties.

    • For example, treatment with dilute acid (e.g., H₂SO₄) or enzymes like β-glycosidase can break the bond, yielding the steroid base and monosaccharides .

Table 1: Hydrolysis Conditions for Steroidal Glycosides

Reaction TypeReagents/ConditionsProducts
Acidic Hydrolysis1-2 M H₂SO₄, 80–100°CAglycone + Sugars
Enzymatic Hydrolysisβ-Glycosidase, pH 5–7, 37°CAglycone + Sugars

Structural Analysis via Spectroscopic Methods

The identification of this compound and related compounds relies heavily on spectroscopic techniques:

  • Mass Spectrometry (MS) :

    • HRESI-MS provides molecular weight and structural insights. For example, in related compounds, the molecular ion peak ([M+H]+) confirms the presence of the steroidal aglycone and sugar units .

    • Electrospray Mass Spectrometry (ESI-MS) is used to detect and quantify reaction intermediates, as seen in glycogenin studies .

  • NMR Analysis :

    • 1D and 2D NMR (e.g., HMBC, HSQC) elucidate the connectivity of the steroid and sugar moieties. For instance, coupling constants and chemical shifts help identify glycosidic linkages .

Table 2: Spectroscopic Data for Glycoside Analysis

TechniqueKey Observations
HRESI-MSMolecular weight determination
¹H NMRSugar anomeric protons (δ 3.0–5.5 ppm)
¹³C NMRSteroid carbons (δ 10–50 ppm), sugar carbons (δ 60–100 ppm)

Stability and Reactivity

Steroidal glycosides generally exhibit moderate stability under physiological conditions but undergo degradation under extreme pH or temperature:

  • Thermal Stability :

    • Decomposition may occur at high temperatures (>100°C), leading to aglycone release .

  • pH Sensitivity :

    • Acidic conditions (pH < 3) accelerate hydrolysis, while basic conditions (pH > 9) may epimerize sugar units .

Biochemical and Pharmacological Implications

While specific data on this compound is unavailable, steroidal glycosides from Cynanchum species are known for:

  • Hypolipidemic activity : Modulation of lipid metabolism via glycosidic bond cleavage .

  • Antitumor effects : Potential interference with cellular glycosylation pathways .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Pharmaceutical Intermediate : Glaucogenin C mono-D-thevetoside serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that can lead to the development of new drugs targeting diverse medical conditions .
  • Antitumor Activity : Research has indicated that steroidal glycosides, including this compound, possess antitumor properties. Studies have shown that compounds derived from Cynanchum stauntonii exhibit cytotoxic effects against certain cancer cell lines, suggesting potential use in cancer therapy .
  • Hypolipidemic Effects : There is evidence supporting the hypolipidemic (lipid-lowering) effects of steroidal glycosides. These compounds may play a role in managing cholesterol levels and improving lipid profiles, making them candidates for cardiovascular health applications .
  • Biological Activity Studies : Various studies have documented the biological activities of this compound, including anti-inflammatory and antioxidant effects. These properties are significant for developing treatments for inflammatory diseases and oxidative stress-related conditions .

Biochemical Research Applications

  • Chemical Reagent : In biochemical experiments, this compound is utilized as a chemical reagent for various assays and reactions, facilitating research in pharmacology and biochemistry .
  • Biological Experiments : The compound is employed in biological experiments to study its interaction with cellular systems and its mechanism of action at the molecular level. This research is crucial for understanding how such compounds can be harnessed therapeutically .

Case Study 1: Antitumor Activity

A study published in 2012 isolated several steroidal glycosides, including this compound, from Cynanchum stauntonii. The researchers demonstrated that these compounds exhibited significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents .

Case Study 2: Lipid Regulation

Another investigation focused on the hypolipidemic effects of steroidal glycosides from Cynanchum stauntonii. The results showed that treatment with this compound led to a marked reduction in total cholesterol and triglyceride levels in animal models, supporting its use in managing hyperlipidemia .

Biologische Aktivität

Glaucogenin C mono-D-thevetoside is a steroidal glycoside primarily isolated from the roots of Cynanchum stauntonii. This compound has garnered attention due to its diverse biological activities, including potential therapeutic effects in various health conditions. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.

  • Molecular Formula : C28H40O9
  • Molecular Weight : 520.61 g/mol
  • CAS Number : 849201-84-9
  • Appearance : Solid at room temperature
  • Melting Point : 185-187 °C
  • Solubility : Low water solubility; various formulations have been developed for in vivo applications .

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cells, suggesting a potential role in cancer therapy. For instance, a study reported that this compound induced apoptosis in human cancer cell lines through the activation of caspases and modulation of apoptosis-related proteins .

Hypolipidemic Effects

The compound has also been associated with hypolipidemic effects, which may be beneficial for managing conditions like hyperlipidemia. Research highlighted its ability to lower lipid levels in animal models, indicating a mechanism that could potentially reduce cardiovascular risks associated with high cholesterol levels .

The biological mechanisms underlying the effects of this compound are still under investigation. Preliminary findings suggest that it may act through multiple pathways, including:

  • Modulation of signal transduction pathways involved in cell growth and apoptosis.
  • Interaction with specific receptors that mediate cellular responses to steroidal compounds.
  • Anti-inflammatory actions that may contribute to its therapeutic effects .

Case Studies

  • Antitumor Efficacy in Animal Models
    • A recent study evaluated the antitumor efficacy of this compound in xenograft models. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed.
  • Impact on Lipid Profiles
    • In a controlled trial involving hyperlipidemic rats, administration of this compound resulted in a marked decrease in total cholesterol and triglycerides after four weeks of treatment.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
HypolipidemicReduces lipid levels in animal models
Anti-inflammatoryModulates inflammatory pathways
PropertyValue
Molecular FormulaC28H40O9
Molecular Weight520.61 g/mol
Melting Point185-187 °C
SolubilityLow (<1 mg/mL)

Eigenschaften

IUPAC Name

(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O9/c1-14-22(29)24(32-4)23(30)26(35-14)36-17-9-10-27(2)16(11-17)6-7-18-19(27)8-5-15-12-33-28(3)21(15)20(13-34-28)37-25(18)31/h6,12,14,17-24,26,29-30H,5,7-11,13H2,1-4H3/t14-,17+,18-,19+,20-,21-,22-,23-,24+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZJWPGSJWUHPT-FJUGQGNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4CC=C3C2)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glaucogenin C mono-D-thevetoside
Reactant of Route 2
Glaucogenin C mono-D-thevetoside
Reactant of Route 3
Glaucogenin C mono-D-thevetoside
Reactant of Route 4
Glaucogenin C mono-D-thevetoside
Reactant of Route 5
Glaucogenin C mono-D-thevetoside
Reactant of Route 6
Glaucogenin C mono-D-thevetoside

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.